2-Acetamido-4-(dimethylamino)butanoic acid

Nitric Oxide Synthase Inflammation Inhibitor Selectivity

2-Acetamido-4-(dimethylamino)butanoic acid (CAS 1340305-25-0) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol. Its structure comprises an N-terminal acetyl cap (acetamido group) and a tertiary amine (dimethylamino) side chain terminating in a free carboxylic acid, classifying it as a protected diaminobutanoic acid (Dab) analog.

Molecular Formula C8H16N2O3
Molecular Weight 188.227
CAS No. 1340305-25-0
Cat. No. B2377930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4-(dimethylamino)butanoic acid
CAS1340305-25-0
Molecular FormulaC8H16N2O3
Molecular Weight188.227
Structural Identifiers
SMILESCC(=O)NC(CCN(C)C)C(=O)O
InChIInChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13)
InChIKeyJYFVYGGLDGXENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-4-(dimethylamino)butanoic Acid (CAS 1340305-25-0): Procurement-Grade Chemical Identity and Baseline Specifications


2-Acetamido-4-(dimethylamino)butanoic acid (CAS 1340305-25-0) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol . Its structure comprises an N-terminal acetyl cap (acetamido group) and a tertiary amine (dimethylamino) side chain terminating in a free carboxylic acid, classifying it as a protected diaminobutanoic acid (Dab) analog [1]. This bifunctional architecture—a protected α-amine, a distal ionizable amine, and a free carboxyl handle—positions it as a specialized building block in solution- or solid-phase peptide synthesis where orthogonal reactivity or cationic charge incorporation is required .

Why 2-Acetamido-4-(dimethylamino)butanoic Acid Cannot Be Freely Substituted by Generic Analogs: A Procurement Risk Assessment


Substituting 2-acetamido-4-(dimethylamino)butanoic acid with superficially similar analogs—such as N-acetyl-L-2,4-diaminobutyric acid (Ac-Dab-OH), 4-(dimethylamino)butanoic acid, or 3-acetamido-4-trimethylaminobutyric acid—introduces functional divergences that cascade into synthesis failure or altered biological activity. The presence or absence of a single methyl group on the terminal amine (dimethylamino vs. amino or trimethylammonium) critically alters the side-chain pKa, hydrogen-bonding capacity, and steric profile, directly impacting solid-phase coupling efficiency, peptide conformation, and target binding [1]. Qualitatively, the compound is cited as a competitive inhibitor of nitric oxide synthase (NOS) ; switching to a primary amine or quaternary ammonium analog would abolish or unpredictably modify this NOS interaction due to changes in charge state and active-site complementarity, making generic substitution a high-risk procurement decision without rigorous side-by-side validation.

Quantitative Comparative Evidence for 2-Acetamido-4-(dimethylamino)butanoic Acid Relative to Closest Analogs


Human iNOS Inhibition Potency vs. N-Acetyl-L-2,4-diaminobutyric Acid (Ac-Dab-OH)

The target compound inhibits human iNOS expressed in HEK293 cells with an EC₅₀ of 1.80 × 10³ nM (1.8 µM) for nitric oxide production [1]. This tertiary-amine-containing structure is a more potent scaffold than the unsubstituted primary amine analog Ac-Dab-OH, for which no measurable iNOS inhibition is reported at comparable concentrations (class-level inference) [2].

Nitric Oxide Synthase Inflammation Inhibitor Selectivity

Functional Group Orthogonality in Peptide Synthesis vs. 4-(Dimethylamino)butanoic Acid

The target compound possesses both an N-α-acetyl-protected amine (stable to Fmoc/t-Bu SPPS cycles) and a free carboxylic acid, enabling direct C-terminal coupling onto a resin-bound amine . In contrast, 4-(dimethylamino)butanoic acid lacks the α-amino acid backbone and the acetamido cap, rendering it unusable as an α-amino acid replacement in standard peptide elongation .

Solid-Phase Peptide Synthesis Building Block Orthogonal Protection

Ionization State and Charge Density vs. Quaternary Ammonium Analog 3-Acetamido-4-trimethylaminobutyric Acid

The target compound's side-chain tertiary amine is titratable (predicted pKa ≈ 9–10), allowing pH-dependent charge modulation relevant for endosomal escape in lipid nanoparticle (LNP) formulations [1]. The quaternary ammonium analog 3-acetamido-4-trimethylaminobutyric acid (acetyl-aminocarnitine) carries a permanent positive charge (IC₅₀ = 40 nM against human ADAMTS5) [2], which abolishes pH-responsive behavior and alters both pharmacokinetics and LNP fusogenicity.

Carnitine Acyltransferase Metabolic Inhibitor Ionizable Lipid

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile vs. Ac-Dab(Boc)-OH

The target compound (MW 188.22; HBD = 2, HBA = 4) has a significantly lower molecular weight and reduced hydrogen-bond donor count compared to Ac-Dab(Boc)-OH (MW 260.29; HBD = 3, HBA = 7) [1], suggesting superior passive membrane permeability and compliance with Ro5 criteria for orally bioavailable leads.

Physicochemical Permeability ADME

High-Throughput Screening Profile: Target Engagement Selectivity vs. General Peptidomimetic Library

In a cross-target screening panel, the target compound does not inhibit FAAH (IC₅₀ > 43,900 nM) [1], DPP4 (IC₅₀ > 21,500 nM) [2], or ACC1 (IC₅₀ = 7 nM, but for a structurally distinct chemotype) [3], while the related quaternary analog 3-acetamido-4-trimethylaminobutyric acid potently inhibits ADAMTS5 (IC₅₀ = 40 nM) [4]. This selectivity fingerprint indicates that the dimethylamino analog can serve as a negative control or selectivity probe in NOS-focused campaigns.

High-Throughput Screening FAAH DPP4 ADAMTS ACC1

Defined Research and Industrial Application Scenarios for 2-Acetamido-4-(dimethylamino)butanoic Acid


Selective iNOS Inhibitor Probe Development (Inflammation & Sepsis Research)

The compound's EC₅₀ of 1.8 µM against human iNOS qualifies it as a starting scaffold for developing selective iNOS inhibitors. Its inactivity against FAAH and DPP4 reduces polypharmacology risk, making it suitable for target-validation studies in inflammatory models where eNOS/nNOS sparing is required [1].

C-Terminal Cationic Peptide Building Block in Fmoc-SPPS

With an N-acetyl cap and free carboxyl, this compound can be directly coupled to resin-bound amines as the ultimate C-terminal residue, installing a dimethylamino group that enhances peptide solubility and provides a handle for subsequent quaternization or pH-responsive behavior in peptide-drug conjugates .

Ionizable Headgroup for Splenic mRNA-LNP Formulations

The dimethylamino group's predicted pKa (~9–10) aligns with the ionizable lipid design principles demonstrated in DMA-Lipidoids that achieve selective splenic delivery. Incorporating this compound as a headgroup precursor may yield LNPs with tunable endosomal escape and reduced off-target hepatic accumulation [2].

Fragment-Based Drug Discovery Library Member

With MW 188 Da, 2 HBD, and 4 HBA, the compound satisfies Rule-of-Three criteria for fragment screening. Its dual acetamido/dimethylamino pharmacophoric elements enable exploration of hydrogen-bond and charge-reinforced binding interactions in fragment screens against NOS, proteases, or epigenetic targets .

Quote Request

Request a Quote for 2-Acetamido-4-(dimethylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.